5-(3-Bromo-4-isopropoxyphenyl)thiazol-2-amine
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Overview
Description
5-(3-Bromo-4-isopropoxyphenyl)thiazol-2-amine is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromine atom and an isopropoxy group attached to a phenyl ring, which is further connected to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-4-isopropoxyphenyl)thiazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-isopropoxybenzaldehyde and thioamide.
Formation of Thiazole Ring: The aldehyde group of 3-bromo-4-isopropoxybenzaldehyde reacts with thioamide under acidic conditions to form the thiazole ring.
Amination: The resulting thiazole intermediate undergoes amination to introduce the amine group at the 2-position of the thiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromo-4-isopropoxyphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(3-Bromo-4-isopropoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can interfere with cellular pathways, such as DNA replication and protein synthesis, which are crucial for the survival and proliferation of microbial and cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-isopropyl-1,3-thiazol-2-amine: Similar in structure but lacks the isopropoxy group.
5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine: Contains a cyclopropyl group instead of an isopropoxy group.
5-Bromo-4-tert-butyl-1,3-thiazol-2-amine: Features a tert-butyl group in place of the isopropoxy group.
Uniqueness
5-(3-Bromo-4-isopropoxyphenyl)thiazol-2-amine is unique due to the presence of both the bromine atom and the isopropoxy group on the phenyl ring. This combination of functional groups can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its antimicrobial and anticancer properties compared to similar compounds .
Properties
Molecular Formula |
C12H13BrN2OS |
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Molecular Weight |
313.22 g/mol |
IUPAC Name |
5-(3-bromo-4-propan-2-yloxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H13BrN2OS/c1-7(2)16-10-4-3-8(5-9(10)13)11-6-15-12(14)17-11/h3-7H,1-2H3,(H2,14,15) |
InChI Key |
WKEDXXHYHDLGGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=CN=C(S2)N)Br |
Origin of Product |
United States |
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